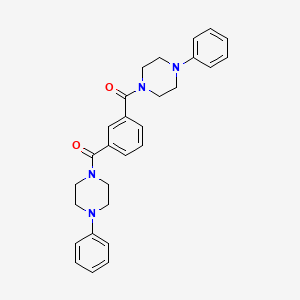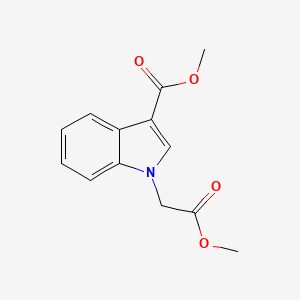
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a small molecule that has been designed to target multiple pathways involved in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to inhibit the formation of amyloid beta plaques, reduce oxidative stress, and modulate inflammation. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has neuroprotective effects by enhancing the activity of neurotrophic factors and promoting neuronal survival.
Biochemical and Physiological Effects:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurotrophic factor signaling. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has also been shown to improve cognitive function, reduce amyloid beta deposition, and protect dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has a well-defined mechanism of action, which makes it a useful tool for studying the underlying mechanisms of neurodegeneration. One limitation of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide. One direction is to further investigate the mechanism of action of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide and identify the specific pathways that are targeted by the compound. Another direction is to explore the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in combination with other neuroprotective agents. Additionally, clinical trials are needed to evaluate the safety and efficacy of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in humans. Finally, the development of more soluble derivatives of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is a novel neuroprotective agent that has shown promising results in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing neurotrophic factor signaling. While there are limitations to the use of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in lab experiments, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in clinical settings.
Synthesemethoden
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is synthesized by reacting 5-cyano-2-hydroxypentanenitrile with 1-phenylethylamine and hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. The yield of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been extensively studied in preclinical models of neurodegenerative diseases. In animal models of Alzheimer's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of Parkinson's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to protect dopaminergic neurons and improve motor function. In animal models of traumatic brain injury, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce inflammation and improve neurological outcomes.
Eigenschaften
IUPAC Name |
(2E)-5-cyano-2-hydroxyimino-N-(1-phenylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11(12-7-3-2-4-8-12)16-14(18)13(17-19)9-5-6-10-15/h2-4,7-8,11,19H,5-6,9H2,1H3,(H,16,18)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIFZCJEGHGAME-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=NO)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=N/O)/CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)


![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)


